molecular formula C16H17N5O3 B2562689 5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034409-89-5

5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2562689
CAS RN: 2034409-89-5
M. Wt: 327.344
InChI Key: NGGBPLHAWXUXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Prediction

Research on related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, indicates a method for their synthesis through a one-pot condensation process. These compounds' biological activities have been predicted using PASS (Prediction of Activity Spectra for Substances), suggesting potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).

Prodrug Applications

Another related study focuses on the synthesis of 3-carboxyisoxazole as a prodrug for antiarthritic applications. This research demonstrates the compound's ability to metabolize into active anti-inflammatory agents, revealing its potential in medicinal chemistry for treating arthritis (Patterson, Cheung, & Ernest, 1992).

Catalytic Cycloaddition Reactions

The catalytic [3 + 2] cycloaddition of ynamides with isoxazol-5-amines, leading to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, showcases a methodology for synthesizing complex heterocycles. This process highlights the compound's versatility in synthesizing new molecular structures with potential biological activities (Cao et al., 2019).

Anticancer Activity

A study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents illustrates the potential anticancer properties of compounds within this chemical space. The research outlines efficient synthetic pathways and demonstrates significant effects against various cancer cell lines, providing a foundation for future drug development efforts (Nassar, Atta-Allah, & Elgazwy, 2015).

Cytotoxicity and Antimicrobial Applications

Compounds such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the therapeutic potential of these compounds in treating cancer and possibly other diseases (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

5-cyclopropyl-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-21-7-3-4-12(21)15-18-14(24-20-15)9-17-16(22)11-8-13(23-19-11)10-5-6-10/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGBPLHAWXUXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.